Calcium naphthenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

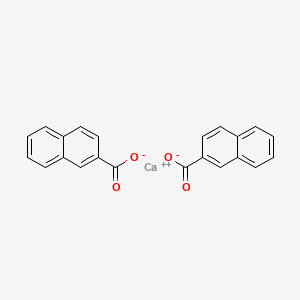

IUPAC Name |

calcium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ca/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVLGPGMWVYUQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61789-36-4 | |

| Record name | Naphthenic acids, calcium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Calcium Naphthenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature of calcium naphthenate, a substance of significant interest in various industrial and research fields. While not a pharmaceutical agent, its complex structure and properties are relevant to professionals in drug development for understanding formulation, stability, and interactions with complex organic molecules. This document details its composition, physicochemical properties, synthesis, and the analytical methods used for its characterization.

The Core Chemical Structure: A Complex Mixture

This compound is not a single chemical entity with a discrete molecular formula. Instead, it is classified as a UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials).[1][2] It is a metal carboxylate, specifically the calcium salt of naphthenic acids.[3]

The identity and complexity of this compound are intrinsically linked to its precursor, naphthenic acid . Naphthenic acids are a complex mixture of cycloaliphatic and acyclic carboxylic acids derived from the refining of petroleum distillates.[3][4]

The general formula for naphthenic acids is:

Cn H2n+z O2

where:

-

n is the number of carbon atoms.

-

z is the hydrogen deficiency, which indicates the degree of cyclization. A z value of 0 corresponds to a saturated, acyclic acid, -2 to a monocyclic acid, -4 to a bicyclic acid, and so on.[3]

The carboxylic acid functional group is the reactive site that leads to the formation of this compound. The "naphthenic" part of the name refers to the complex hydrocarbon backbone, which can consist of one or more cyclopentyl and cyclohexyl rings, as well as aliphatic chains.[3]

A particularly problematic class of naphthenic acids, known for forming hard and persistent this compound deposits in industrial settings, are the high molecular weight, polycyclic tetracarboxylic acids, often referred to as ARN acids.[5] A representative example of this class is a C80 tetra-acid.[]

Upon reaction with a calcium ion (Ca²⁺), two naphthenate anions coordinate with the calcium ion to form the salt, this compound. Given the variability of the "R" group in the naphthenic acids, the resulting this compound is a mixture of different molecules.

Physicochemical and Quantitative Data

The properties of this compound are variable and depend on the specific composition of the naphthenic acid mixture from which it is derived.[1] The following tables summarize key quantitative data for both the precursor naphthenic acids and the resulting this compound.

| Property | Value | References |

| Appearance | Yellow to brown resinous liquid; viscous liquid; solid flakes, powder, or pearls | [] |

| Solubility | Soluble in organic solvents; low solubility in water | [7] |

| Density (solid) | 0.9 - 1.1 g/cm³ | [7] |

| Melting Point | > 100°C | [] |

| Calcium Content (commercial grades) | Typically around 4% | [][8] |

Table 1: Physicochemical Properties of Commercial this compound

| Property | Value | References |

| General Formula | CnH2n+zO2 | [3] |

| Molecular Weight Range | 120 to > 700 amu | [3] |

| Predominant Carbon Backbone | 9 to 20 carbons | [3] |

| pKa | 5 to 6 | [2] |

| Total Acid Number (TAN) of problematic crude oils | > 0.5 mg KOH/g | [9] |

| Molecular Weight of problematic ARN tetra-acids | ~1230 Dalton | [9] |

Table 2: Properties of Precursor Naphthenic Acids

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a commercial naphthenic acid mixture.

Materials:

-

Commercial naphthenic acid

-

Dichloromethane (or another suitable organic solvent)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Calcium chloride (CaCl₂) solution

-

Deionized water

Procedure:

-

Dissolution of Naphthenic Acid: Dissolve a known quantity of commercial naphthenic acid in an organic solvent such as dichloromethane.[10]

-

Saponification: Add a stoichiometric amount of aqueous sodium hydroxide solution to the naphthenic acid solution. Stir vigorously to ensure complete neutralization of the carboxylic acids to form sodium naphthenate. The pH of the aqueous phase should be monitored and adjusted to be slightly basic.

-

Metathesis (Precipitation): To the sodium naphthenate solution, slowly add an aqueous solution of calcium chloride with continuous stirring. This will cause the precipitation of this compound.[10]

-

Isolation: Separate the precipitated this compound from the reaction mixture by filtration.

-

Purification: Wash the precipitate with deionized water to remove any unreacted salts and impurities. A subsequent wash with a solvent like ethanol can also be performed.[10]

-

Drying: Dry the purified this compound in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[10]

Analytical Characterization

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and composition of this compound.

-

Place a small, accurately weighed sample (e.g., 10 mg) of the dried this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 20 °C/min).

-

Record the mass loss as a function of temperature. The decomposition of this compound is typically observed at a specific temperature range, which can be seen as a distinct step in the TGA curve. For example, a maximum decomposition peak for this compound has been observed at 473°C.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the sample and confirm the formation of the calcium salt.

-

Prepare a sample of the dried this compound for FTIR analysis (e.g., as a KBr pellet or a thin film on a salt plate).

-

Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic absorption bands. The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a strong carboxylate (COO⁻) stretching band, confirms the formation of this compound.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| ~1700 | C=O stretch | Carboxylic acid (in precursor) | [11] |

| ~1541 | Asymmetric COO⁻ stretch | Carboxylate (in this compound) | [10] |

| 2850-2960 | C-H stretch | Alkanes | [11] |

Table 3: Key FTIR Peak Assignments for Naphthenic Acid and this compound

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows related to this compound.

Caption: Workflow of this compound Deposition in an Industrial Setting.

Caption: Laboratory Synthesis Workflow for this compound.

References

- 1. Draft screening assessment commercial naphthenic acids and group - Canada.ca [canada.ca]

- 2. Assessment - Commercial naphthenic acids group - Canada.ca [canada.ca]

- 3. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 4. scaledsolutions.com [scaledsolutions.com]

- 5. researchgate.net [researchgate.net]

- 7. What is this compound - Properties & Specifications [reinb-chemical.com]

- 8. Cas 61789-36-4,this compound | lookchem [lookchem.com]

- 9. osti.gov [osti.gov]

- 10. portalabpg.org.br [portalabpg.org.br]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcium Naphthenate

This technical guide provides a comprehensive overview of calcium naphthenate, including its chemical and physical properties, synthesis, applications, and safety considerations. The information is intended for researchers, scientists, and professionals in chemical and industrial fields.

Chemical Identification

CAS Number: 61789-36-4[1][2][3][4][5][][7][8][9]

This compound is the calcium salt of naphthenic acids.[2][10] Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from crude oil.[2][11] Consequently, this compound is not a single chemical compound but a mixture of calcium salts of these various acids.[11] The molecular formula is often represented as C22H14CaO4 or 2(C11H7O2)Ca, though this is a simplified representation.[1][2][3][4][][8][9][12]

Physicochemical Properties

This compound is generally described as a light brown, viscous liquid or semi-solid paste.[2][3] It is a calcium source that is soluble in organic solvents.[13]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~382.4 g/mol | [1][2][5][][8][9][12] |

| Appearance | Viscous liquid, light brown paste, or semi-solid | [1][2][3] |

| Melting Point | > 100°C | [1][] |

| Flash Point | Combustible | [1][5] |

| Solubility | Soluble in organic solvents, insoluble in water | [10][11][13][14] |

Synthesis

The synthesis of this compound typically involves a two-step process. First, naphthenic acids are saponified with a base, such as sodium hydroxide, to form sodium naphthenate. Subsequently, a calcium salt, like calcium chloride, is added to the solution, leading to the precipitation of this compound.[2][7]

Below is a diagram illustrating the general synthesis workflow.

Applications

This compound has a range of industrial applications, primarily leveraging its properties as a metallic soap.

-

Paint and Varnish Drier: It acts as an auxiliary drier in paints and varnishes, often in conjunction with primary driers like cobalt or manganese salts.[8] It helps to improve the overall drying performance and hardness of the paint film.[4][8]

-

Adhesives: Its adhesive properties make it a useful component in various adhesive formulations.[2][3][7][8]

-

Waterproofing Agent: this compound is used as a water repellent for fabrics.[2][3][4][7][8]

-

Fungicide: It also finds application as a fungicide.[4]

-

Oil and Gas Industry: In the oil and gas sector, the formation of this compound is generally considered problematic. It can precipitate from crude oil, particularly those with a high total acid number (TAN), and form deposits in pipelines and processing equipment, leading to flow assurance issues.[2][5][10][15]

The following diagram illustrates the logical relationship in the formation of problematic deposits in the oil industry.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Characterization of this compound Deposits

Thermogravimetric analysis can be employed to characterize the composition of deposits containing this compound. A study on this topic outlined a method to distinguish this compound from other co-precipitated compounds like calcium sulfate (B86663) and calcium carbonate.[16]

-

Objective: To determine the thermal decomposition profile of a sample suspected to contain this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of the deposit is placed in the TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample is recorded as a function of temperature.

-

-

Interpretation of Results:

-

Weight loss around 144-163°C may indicate the loss of water from hydrated compounds like calcium sulfate dihydrate (gypsum).[16]

-

Decomposition observed between approximately 330°C and 520°C can be attributed to the decomposition of this compound.[16]

-

Weight loss at higher temperatures (around 747-775°C) is characteristic of the decomposition of calcium carbonate.[16]

-

Safety and Handling

This compound is a flammable material and can cause skin and eye irritation.[1][17] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements | Source(s) |

| Flammability | Flammable Liquid | H226: Flammable liquid and vapor. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [17] |

| Eye Irritation | Serious Eye Damage/Irritation | H318/H320: Causes serious eye damage/Causes eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][17][18] |

| Skin Irritation | Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. | [17] |

| Respiratory Irritation | May cause respiratory irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [17] |

Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.[1][5][9][18] Store in a cool, dry, well-ventilated place in tightly sealed containers, away from ignition sources.[1][4]

References

- 1. This compound | CAS#:61789-36-4 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]

- 5. Cas 61789-36-4,this compound | lookchem [lookchem.com]

- 7. This compound | 61789-36-4 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | Energy Glossary [glossary.slb.com]

- 11. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 12. This compound | C22H14CaO4 | CID 20138397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. americanelements.com [americanelements.com]

- 14. What is this compound - Properties & Specifications [reinb-chemical.com]

- 15. Naphthenate Inhibitor Averts Production Shutdowns | SLB [slb.com]

- 16. portalabpg.org.br [portalabpg.org.br]

- 17. canbipharm.com [canbipharm.com]

- 18. chemicalbook.com [chemicalbook.com]

The Thermal Decomposition Pathway of Calcium Naphthenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium naphthenate. It details the multi-stage decomposition process, elucidating the transformation of the organic and inorganic components of the salt upon heating. The primary analytical technique discussed is Thermogravimetric Analysis (TGA), often coupled with Evolved Gas Analysis (EGA) techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). The guide also explores the key organic decomposition mechanism, ketonic decarboxylation, and its implications for the resulting products. Detailed experimental protocols, quantitative data, and visual representations of the decomposition pathways are provided to offer a thorough resource for professionals in relevant scientific fields.

Introduction

This compound is a calcium soap derived from naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids found in crude oil. The formation of this compound can cause significant operational issues in the oil and gas industry. Understanding its thermal stability and decomposition pathway is crucial for developing effective mitigation strategies and for various chemical processes where these compounds may be present. This guide synthesizes the current understanding of the thermal degradation of this compound, providing a detailed examination of the chemical transformations that occur at elevated temperatures.

The Multi-Stage Thermal Decomposition Process

The thermal decomposition of this compound, as revealed by thermogravimetric analysis (TGA), is a multi-stage process. The exact temperatures can vary depending on the specific composition of the naphthenic acids and the experimental conditions, but a general pathway can be outlined.

A typical decomposition profile shows three main stages of mass loss:

-

Stage 1: Dehydration. If the this compound sample is hydrated, the initial mass loss, typically occurring at temperatures around 100-200°C, corresponds to the loss of water molecules.

-

Stage 2: Decomposition of the Naphthenate. This is the primary decomposition of the organic portion of the salt, which generally occurs in the temperature range of 330°C to 520°C.[1] During this stage, the naphthenate structure breaks down, leading to the formation of volatile organic compounds and a solid residue of calcium carbonate.[1]

-

Stage 3: Decomposition of Calcium Carbonate. The calcium carbonate formed in the previous stage is stable until higher temperatures. Its decomposition typically begins at around 650°C, resulting in the formation of calcium oxide and the release of carbon dioxide.[1]

Quantitative Data from Thermogravimetric Analysis

The following table summarizes the typical temperature ranges for the decomposition stages of this compound and its intermediate products as observed in TGA studies.

| Decomposition Stage | Compound | Onset Temperature (°C) | End Temperature (°C) | Primary Products |

| 2 | This compound | ~330 | ~520 | Ketones, other hydrocarbons, Calcium Carbonate |

| 3 | Calcium Carbonate | ~650 | >750 | Calcium Oxide, Carbon Dioxide |

The Core Mechanism: Ketonic Decarboxylation

The primary pathway for the thermal decomposition of the organic component of calcium carboxylates, including this compound, is known as ketonic decarboxylation . This reaction involves the conversion of two carboxylate groups into a ketone, with the concurrent formation of calcium carbonate.

The generalized reaction for a simple calcium carboxylate is:

Ca(R-COO)₂ → R-CO-R + CaCO₃

In the case of this compound, "R" represents a complex cycloaliphatic (and potentially aromatic) structure. Therefore, the resulting ketones will be complex and varied, reflecting the heterogeneity of the original naphthenic acids.

The proposed mechanism for ketonic decarboxylation involves the nucleophilic attack of the α-carbon of one carboxylate group on the carbonyl carbon of an adjacent carboxylate group.[2][3] This is thought to proceed through a cyclic intermediate, leading to the formation of the ketone and calcium carbonate. While a free-radical mechanism has also been proposed, the formation of symmetrical ketones as the major organic product supports the nucleophilic pathway.

At higher temperatures, side reactions involving free radicals may occur, leading to the formation of a wider range of hydrocarbon products, including alkanes and alkenes, through fragmentation of the naphthenic rings and alkyl chains.

Experimental Protocols

A thorough understanding of the thermal decomposition of this compound relies on precise experimental methodologies. The following are protocols for the key analytical techniques used in its study.

Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)

This is the primary technique for determining the thermal stability and decomposition stages of this compound.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Sample Preparation: A small, accurately weighed sample of dried this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate, typically 10-20 °C/min.

-

Temperature Range: From ambient temperature to approximately 900-1000 °C to ensure complete decomposition of all products.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Data Acquisition: The mass of the sample is recorded as a function of temperature. The coupled MS or FTIR analyzes the evolved gases in real-time.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of decomposition stages and the percentage mass loss for each stage. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates. The EGA data is used to identify the chemical composition of the evolved gases at each decomposition stage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the specific organic compounds produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A very small amount of the this compound sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A fixed temperature within the decomposition range of this compound (e.g., 450-500 °C) is rapidly achieved.

-

Atmosphere: The pyrolysis is carried out in an inert atmosphere.

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept into the GC column for separation.

-

A temperature-programmed GC oven is used to separate the components based on their boiling points and interactions with the column's stationary phase.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: The chromatogram reveals the different organic products, and the mass spectra are compared with spectral libraries to identify the specific ketones and other hydrocarbons formed.

Logical Relationships in the Decomposition Pathway

The thermal decomposition of this compound can be visualized as a series of sequential and parallel reactions. The following diagram illustrates the logical flow of the decomposition process.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that begins with dehydration, followed by the decomposition of the organic naphthenate moiety primarily through ketonic decarboxylation to yield complex ketones and calcium carbonate. At higher temperatures, the calcium carbonate further decomposes to calcium oxide. The application of advanced analytical techniques such as TGA-EGA and Py-GC-MS is essential for a detailed understanding of the decomposition pathway, the identification of reaction products, and the determination of the thermal stability of these materials. The information presented in this guide provides a foundational understanding for researchers and professionals working with this compound and related compounds.

References

The Interfacial Behavior of Calcium Naphthenate: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcium naphthenate deposits at the oil-water interface represent a significant challenge in various industries, particularly in petroleum production and processing. These rigid films, formed by the complexation of naphthenic acids with calcium ions, are responsible for stabilizing emulsions, causing fouling of equipment, and impacting product quality.[1][2] Understanding the fundamental interfacial properties of this compound is therefore crucial for developing effective mitigation and control strategies. This guide provides an in-depth technical overview of the core principles governing this compound's behavior at interfaces, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in comparative analysis.

Formation and Structure of Interfacial this compound Films

The formation of this compound is an interfacial phenomenon driven by the interaction of specific acidic components in an oil phase with divalent cations in an aqueous phase.[1]

Key Components:

-

Naphthenic Acids (NAs): A complex mixture of carboxylic acids present in crude oil. Of particular importance are the high molecular weight, tetraprotic acids, often referred to as ARN acids, which act as potent building blocks for the rigid film structure.[3]

-

Calcium Ions (Ca²⁺): Present in the aqueous phase (e.g., brine), these ions act as cross-linking agents.

-

pH: The pH of the aqueous phase is a critical parameter. An increase in pH leads to the deprotonation of the carboxylic acid groups of NAs, forming carboxylates (naphthenates) that are more interfacially active and readily react with calcium ions.[4]

The process begins with the migration of naphthenic acids to the oil-water interface. As the aqueous phase pH increases, these acids dissociate. The resulting naphthenate anions then complex with calcium ions, forming a cross-linked, polymeric network that constitutes the rigid interfacial film.[1][3] This film is insoluble in both the oil and water phases and tends to accumulate at the interface.[1]

Quantitative Data on Interfacial Properties

The mechanical strength and stability of this compound films can be quantified through various interfacial properties. The following tables summarize key data from the literature, providing a basis for understanding the influence of critical parameters.

Table 1: Influence of pH on Interfacial Elasticity

The elastic modulus (G') is a measure of the film's solid-like behavior. A higher G' indicates a more rigid and structured interfacial film.

| pH | Interfacial Elastic Modulus (G') (mN/m) | Reference |

| 4.96 | Low (gel not formed) | [5] |

| 6.00 | Moderate (gel formation onset) | [5] |

| 6.20 | Significant increase in G' | [4] |

| 6.35 | High | [5] |

| 7.97 | High | [5] |

| > 8.0 | High, levels off | [6] |

Note: The referenced studies often present data graphically; the values here are descriptive summaries of those findings.

Table 2: Influence of Calcium Concentration on Interfacial Film Strength

The concentration of calcium ions directly impacts the degree of cross-linking and, consequently, the film's rigidity.

| Calcium Concentration (mM) | Observation on Gel Strength/Elasticity | Reference |

| 4 | Slower gel formation and reduced strength | [4] |

| 10 | Higher gel strength | [4] |

Table 3: Interfacial Tension (IFT) and Dilational Modulus (E')

The dilational modulus (E') reflects the film's resistance to changes in interfacial area. High E' values are indicative of a strong, elastic film.

| System | Interfacial Tension (IFT) (mN/m) | Dilational Modulus (E') (mN/m) | Reference |

| ARN Solution (10 µM) with Ca²⁺ (pH 8) | Not specified | ~130 | [7] |

| ARN Solution (10 µM) without Ca²⁺ | Not specified | Relatively low | [6] |

| Crude Oil D in xylene with Ca²⁺ (pH 8) | Decreases then plateaus | Not specified | [7] |

Experimental Protocols for Characterization

A variety of techniques are employed to characterize the interfacial properties of this compound. Below are detailed methodologies for key experiments.

Interfacial Shear Rheology

This technique measures the viscoelastic properties of the interfacial film, providing direct insight into its strength and structure.

Objective: To determine the elastic (G') and viscous (G'') moduli of the this compound film.

Apparatus: An interfacial rheometer equipped with a biconical bob or Du Noüy ring geometry.[4][8]

Methodology:

-

Phase Preparation:

-

Prepare the aqueous phase with the desired pH and calcium concentration.

-

Prepare the oil phase by dissolving naphthenic acids (e.g., extracted ARN acids or a model compound like BP10) in a suitable solvent (e.g., chloroform/xylene mixture).[4]

-

-

System Setup:

-

Add the aqueous phase to the measurement cell.

-

Carefully layer the oil phase on top of the aqueous phase to create a distinct interface. .

-

-

Measurement:

-

Lower the biconical bob or Du Noüy ring precisely to the oil-water interface.

-

Allow the system to equilibrate for a set period to permit film formation.

-

Apply a small-amplitude oscillatory strain or stress at a defined frequency.

-

Record the resulting stress or strain response to calculate G' and G''.

-

Conduct a time sweep to monitor the evolution of the film's properties over time.[9]

-

Pendant Drop Tensiometry

This method is used to measure the interfacial tension (IFT) and can also be adapted to study the dilational rheology of the interface.

Objective: To measure the IFT between the oil and water phases and assess the impact of the this compound film.

Apparatus: A goniometer/tensiometer equipped with a syringe, needle, and a high-resolution camera.

Methodology:

-

System Preparation:

-

Fill a glass cuvette with the continuous phase (e.g., the prepared aqueous solution).

-

Fill a syringe with the droplet phase (e.g., the naphthenic acid-containing oil).

-

-

Droplet Formation:

-

Submerge the needle tip into the continuous phase.

-

Dispense a droplet of the oil phase from the needle tip. If the droplet is less dense than the continuous phase, an inverted needle is used.

-

-

Image Acquisition and Analysis:

-

Dilational Rheology (Pulsating Drop):

-

The volume of the droplet can be oscillated sinusoidally.

-

The corresponding changes in interfacial tension are measured, allowing for the calculation of the dilational elastic (E') and viscous (E'') moduli.[12]

-

Bottle Test for Emulsion Stability

A straightforward, qualitative or semi-quantitative method to assess the formation of this compound and its effect on emulsion stability.

Objective: To visually assess the formation of solid deposits and the stability of emulsions under specific conditions.

Methodology:

-

Preparation:

-

In a glass bottle, combine the oil phase (crude oil or a model oil with NAs) and the aqueous phase (brine with calcium) at a specific water-to-oil ratio.[13]

-

-

Mixing:

-

Shake the mixture vigorously for a predetermined period to create an emulsion.

-

-

Observation:

-

Allow the mixture to stand and observe the separation of the phases over time.

-

Note the volume of separated water, the appearance of the interface (e.g., presence of a "rag" layer or solid deposits), and the clarity of the water and oil phases.[14]

-

-

Quantification (Optional):

-

After a set time, the phases can be separated, and any solid interfacial material can be collected, dried, and weighed.[13]

-

Logical Relationships and Influencing Factors

The stability of emulsions and the propensity for this compound deposition are governed by a complex interplay of several factors. The following diagram illustrates these relationships.

Conclusion

The interfacial properties of this compound are dictated by a sensitive balance of chemical and physical factors. The formation of rigid, viscoelastic films at the oil-water interface is primarily driven by the presence of tetraprotic naphthenic acids, elevated aqueous pH, and sufficient calcium ion concentration. A thorough understanding of these relationships, facilitated by quantitative characterization techniques such as interfacial rheology and tensiometry, is essential for the development of targeted chemical inhibitors and process modifications to mitigate the operational challenges posed by these persistent interfacial films. This guide serves as a foundational resource for researchers and professionals engaged in addressing these complex interfacial phenomena.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interfacial rheology | Anton Paar Wiki [wiki.anton-paar.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Measurement of surface and interfacial tension using pendant drop tensiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biolinscientific.com [biolinscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. Prevention and Removal of Naphthenate Deposits in Oil and Gas Production—Historical Background and Novel Attitude towards Inhibition and Solution [mdpi.com]

role of naphthenic acids in calcium naphthenate formation

An in-depth technical guide on the core role of naphthenic acids in the formation of calcium naphthenate, prepared for researchers, scientists, and professionals in the oil and gas industry.

Abstract

This compound deposition is a significant operational challenge in the oil production industry, leading to equipment blockage, flow assurance issues, and the stabilization of problematic emulsions.[1][2] This technical guide provides a comprehensive overview of the pivotal role naphthenic acids play in the formation of these deposits. The mechanism is primarily driven by the interaction of specific high-molecular-weight, polycyclic tetracarboxylic acids, known as ARN acids, with calcium ions present in produced water.[3][4] This reaction is highly dependent on environmental factors, most notably an increase in pH resulting from pressure drops during production.[5][6] This document details the formation chemistry, summarizes key influencing factors, presents established experimental protocols for synthesis and analysis, and collates quantitative data to serve as a resource for research and mitigation strategy development.

The Chemistry of this compound Formation

The formation of this compound is not caused by all naphthenic acids present in crude oil but is specifically linked to a particular class of acids reacting with divalent cations under specific conditions.

The Precursors: Naphthenic Acids (NAs)

Naphthenic acids are a complex group of cycloaliphatic and acyclic carboxylic acids that are natural constituents of crude oil.[6][7] While the total acid number (TAN) of crude oil is an important parameter, the mere presence of acids is not a sufficient condition for deposition.[8][9] Research has identified that the primary precursors for persistent and problematic this compound scale are a family of special polycyclic tetracarboxylic acids, often referred to as ARN acids.[3][4] These are high molecular weight compounds (e.g., C₈₀H₁₄₂O₈, with a molecular weight around 1230 Da) that, despite being present in low concentrations (0.6 to 3.6 ppm), are the predominant organic component in these deposits.[3][10][11] Their tetraprotic nature allows them to act as powerful cross-linking agents with divalent cations like calcium.[4]

The Formation Mechanism

The formation of this compound is fundamentally a pH-driven acid-base reaction followed by precipitation. The process can be broken down into two critical steps:

-

Dissociation of Naphthenic Acid: During oil production, a drop in pressure as fluids move from the reservoir to the surface facilities causes the release of dissolved carbon dioxide (CO₂) from the produced water.[5][11] This leads to an increase in the brine's pH. Once the pH rises above a critical value (typically > 6), the carboxylic acid groups (-COOH) of the naphthenic acids deprotonate, forming water-soluble naphthenate anions (RCOO⁻).[4][5]

RCOOH ⇌ RCOO⁻ + H⁺ [5]

-

Precipitation with Calcium Ions: The newly formed naphthenate anions, particularly the multivalent ARN acid anions, readily react with calcium ions (Ca²⁺) present in the produced water.[4] This reaction forms this compound (Ca(RCOO)₂), a salt that is insoluble in both the oil and water phases.[1] Due to its insolubility and density, it accumulates at the oil-water interface, where it can form sticky, solid deposits or act as a surfactant to stabilize emulsions.[1][12]

2RCOO⁻ + Ca²⁺ → Ca(RCOO)₂ (s)

The following diagram illustrates the logical pathway of this compound formation.

Caption: Logical pathway of this compound formation.

Quantitative Data Summary

The formation and characteristics of this compound are defined by the properties of the precursor acids and the physicochemical conditions of the environment.

Table 1: Properties of ARN Acids Implicated in this compound Formation

| Property | Value / Description | Reference(s) |

|---|---|---|

| Common Name | ARN Acid | [3][10] |

| Chemical Nature | Polycyclic, tetraprotic carboxylic acid | [4][10] |

| Molecular Formula | C₈₀H₁₄₂O₈ (most abundant) | [10] |

| Molecular Weight | ~1230 Da | [3][11] |

| Typical Concentration | 0.6 to 3.6 ppm in crude oil | [10] |

| Structure | Contains 4 to 8 rings in its structure |[10] |

Table 2: Key Factors Influencing this compound Formation

| Factor | Effect on Formation | Reference(s) |

|---|---|---|

| pH | Formation increases significantly at pH > 6-7 due to acid dissociation. | [4][5] |

| Pressure Drop | Causes CO₂ release from brine, leading to an increase in pH. | [5][11] |

| [Ca²⁺] | High concentrations of calcium ions in produced water drive the precipitation reaction. | [8] |

| ARN Acid | The presence of these specific tetra-acids is a prerequisite for severe deposition. | [4] |

| Water Cut | A higher proportion of water increases the potential for oil-water interaction and reaction. | [13] |

| Asphaltenes | Can inhibit the formation of the interfacial gel, potentially reducing deposition. |[5][14] |

Experimental Protocols

The study of this compound relies on both the synthesis of deposits in a controlled setting and their characterization using advanced analytical techniques.

Laboratory Synthesis of this compound

A generalized protocol for synthesizing this compound deposits in the laboratory for further study is outlined below.[6]

Table 3: Example Protocol for Laboratory Synthesis of this compound

| Step | Description |

|---|---|

| 1. Prepare NA Solution | Dissolve a commercial or extracted sample of naphthenic acids in an oil-miscible solvent like dichloromethane (B109758) to a known Total Acid Number (TAN). |

| 2. Prepare Brine | Create a synthetic brine solution containing ions commonly found in produced water, such as sulfate, carbonate, and a specified concentration of calcium chloride (e.g., 20,000 mg/L). |

| 3. Mix Reagents | Mix the naphthenic acid solution with the synthetic brine. |

| 4. Induce Precipitation | Slowly add a base, such as potassium hydroxide (B78521) (KOH) solution, to the mixture while monitoring the pH. Precipitation is induced as the pH increases. |

| 5. Isolate Precipitate | Separate the aqueous phase. Add ethanol (B145695) to the organic phase to fully precipitate the this compound. |

| 6. Filter and Dry | Filter the resulting solid precipitate, wash it, and dry it in an oven at a controlled temperature (e.g., 60°C for 4 hours). |

The following diagram provides a visual workflow for this experimental protocol.

Caption: Experimental workflow for this compound synthesis.

Analytical Techniques for Characterization

A suite of analytical methods is required to fully identify the precursor acids and characterize the resulting deposits.

Table 4: Analytical Techniques for this compound Characterization

| Technique | Purpose | Typical Findings | Reference(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | To identify the molecular weight and structure of precursor acids in crude oil and deposits. | Confirms the presence of high molecular weight ARN tetra-acids (e.g., C₈₀). | [3][10][11] |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and composition of the precipitate. | Distinguishes this compound from other co-precipitates like calcium carbonate or sulfate. | [6] |

| FTIR Spectroscopy | To identify chemical functional groups. | Confirms the formation of a carboxylate salt (disappearance of C=O acid peak, appearance of carboxylate anion peak). | [6] |

| Interfacial Rheology | To measure the mechanical properties of the film at the oil-water interface. | Shows that this compound forms a rigid, elastic, and solid-like interfacial film. | [11][12][15] |

| Dynamic Flow Rigs | To simulate field conditions and study deposit formation and inhibition dynamically. | Allows for testing under representative conditions, validating field observations. | [2][16][17] |

| X-Ray Diffraction (XRD) | To determine the crystalline structure of the solid deposit. | Often indicates that this compound deposits are amorphous. |[15][18] |

Conclusion

The formation of this compound is a complex phenomenon rooted in the specific molecular structure of certain naphthenic acids and the physicochemical conditions of the production environment. It is now well-established that high molecular weight, tetraprotic ARN acids are the primary culprits, acting as potent cross-linkers for calcium ions. The reaction is fundamentally controlled by a pH increase in the produced water, which is a direct consequence of pressure drops inherent in oil production. A thorough understanding of this formation mechanism, supported by robust experimental synthesis and advanced analytical characterization, is essential for developing effective prediction models and mitigation strategies to ensure flow assurance in the oil and gas industry.

References

- 1. This compound | Energy Glossary [glossary.slb.com]

- 2. scaledsolutions.com [scaledsolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. onepetro.org [onepetro.org]

- 5. mdpi.com [mdpi.com]

- 6. portalabpg.org.br [portalabpg.org.br]

- 7. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. tandfonline.com [tandfonline.com]

- 10. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. onepetro.org [onepetro.org]

- 18. The Identification of Calcium Naphthenates in a Heavy Oil Reservoir Using Laboratory Techniques to Assess Solids and Fl… [ouci.dntb.gov.ua]

A Technical Guide to the Physical and Chemical Characteristics of Calcium Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium naphthenate is a metal soap formed from the reaction of calcium ions with naphthenic acids.[1][2] It is not a single, well-defined compound but rather a complex mixture of calcium salts of various cycloaliphatic carboxylic acids, which are natural constituents of many crude oils.[1][3] While it has several industrial applications, including as a varnish drier, adhesive, and waterproofing agent, it is most notoriously known in the petroleum industry for causing significant operational challenges.[1][4] The formation of this compound deposits in pipelines and processing equipment can lead to fouling, blockages, and flow assurance issues.[1][2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, methods for its synthesis and analysis, and its formation mechanisms.

Chemical Identity and Structure

The generalized chemical structure for this compound is (RCOO)₂Ca , where 'R' represents a complex cycloaliphatic (naphthenic) hydrocarbon group.[5] The specific structure, and therefore the properties of the mixture, varies depending on the composition of the naphthenic acids from the source crude oil.[5]

Many chemical databases and suppliers use the specific compound calcium bis(naphthalene-2-carboxylate) as a reference for this compound.[6] While this provides a defined molecular formula and weight, it is crucial for researchers to recognize that commercial this compound is a complex and variable mixture.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The quantitative data largely corresponds to the reference compound calcium bis(naphthalene-2-carboxylate), while descriptive properties reflect the nature of the industrial product.

Table 1: Summary of Physical and Chemical Properties

| Property | Value / Description | Citations |

| Molecular Formula | C₂₂H₁₄CaO₄ (for calcium bis(naphthalene-2-carboxylate)) | [1][6][7] |

| (RCOO)₂Ca (General formula for the mixture) | [5] | |

| Molecular Weight | ~382.42 g/mol (for C₂₂H₁₄CaO₄) | [1][6] |

| Appearance | Variable: Dark yellow/brown viscous liquid, light brown paste, semi-solid, or off-white to brown flakes/powder. | [1][5][7][8][9] |

| Density | 1.05–1.15 g/cm³ at 25°C | [8] |

| Melting Point | >100°C (often with decomposition) | [8][9] |

| Solubility | Insoluble in water. Soluble in organic solvents like toluene, xylene, and other petroleum hydrocarbons. | [2][8][10] |

| Stability | Stable under ambient conditions but can be hygroscopic. Should be stored in a cool, dry, ventilated area. | [8] |

| Reactivity | Combustible/Flammable. Keep away from heat and ignition sources. | [1][4][7] |

Synthesis and Formation

This compound can be prepared via industrial synthesis for commercial applications or formed spontaneously as an unwanted byproduct in petroleum production systems.

Industrial Synthesis

The most common industrial method for producing this compound is a two-step process involving saponification followed by a metathesis (double displacement) reaction.[1][11]

-

Saponification: Naphthenic acid is reacted with an alkali, typically sodium hydroxide (B78521), in an aqueous solution at elevated temperatures (90-100°C) to form water-soluble sodium naphthenate.[11]

-

Metathesis: A solution of a calcium salt, such as calcium chloride, is added to the sodium naphthenate solution.[11] This causes the precipitation of the water-insoluble this compound.[11]

-

Purification: The crude product is then washed (e.g., with a light hydrocarbon solvent), dehydrated, and de-oiled to yield the final product.[11]

Formation in Crude Oil Production

The formation of this compound deposits is a major flow assurance problem in the oil and gas industry.[12] The mechanism is primarily driven by changes in pressure and the subsequent shift in chemical equilibria.[12][13][14]

The process begins as crude oil, containing naturally occurring naphthenic acids (RCOOH), formation water (with dissolved Ca²⁺ ions), and dissolved CO₂, travels from the high-pressure reservoir to lower-pressure surface facilities.[15] The pressure drop causes the release of CO₂ from the water phase, leading to an increase in the water's pH.[12][13][14] This higher pH promotes the dissociation of the weak naphthenic acids into naphthenate anions (RCOO⁻).[12] These anions then react with divalent calcium cations (Ca²⁺) present in the brine to form insoluble this compound, which precipitates at the oil-water interface.[2][13]

Experimental Protocols

Protocol: Laboratory Synthesis of this compound Precipitate

This protocol is adapted from methodologies used to study naphthenate precipitation.[3]

-

Preparation of Naphthenic Acid Solution: Dissolve a commercial sample of naphthenic acids in an organic solvent immiscible with water (e.g., dichloromethane (B109758) or toluene) to a known concentration or Total Acid Number (TAN).[3]

-

Preparation of Aqueous Phase: Prepare a synthetic brine containing relevant ions, such as sulfate, carbonate, and a known high concentration of calcium chloride (e.g., 20,000 mg/L).[3]

-

Mixing and pH Adjustment: Combine the organic and aqueous phases in a reaction vessel. Vigorously stir the biphasic mixture. Slowly add a base (e.g., potassium hydroxide solution) to incrementally increase the pH of the aqueous phase, monitoring with a pH meter. Precipitation is typically induced at pH values above 7.[3]

-

Isolation of Precipitate: Once precipitation occurs, cease stirring and allow the phases to separate. Remove the aqueous phase. Add a solvent like ethanol (B145695) to the organic phase to fully precipitate the solids.[3]

-

Drying and Collection: Filter the resulting solid precipitate from the solvent mixture. Dry the collected solid in an oven at a moderate temperature (e.g., 60°C) for several hours to remove residual solvents and water.[3]

-

Analysis: The resulting solid can be characterized using techniques such as FTIR and Thermogravimetric Analysis (TGA).[3]

Protocol: Characterization by Thermogravimetric Analysis (TGA)

TGA is a powerful technique for characterizing this compound precipitates, especially when they are mixed with other inorganic salts like calcium carbonate and calcium sulfate, which is common in field samples.[3][16] The method relies on the different thermal decomposition profiles of each component.

-

Sample Preparation: Place approximately 10 mg of the dried precipitate into a TGA crucible (e.g., alumina).[3]

-

Instrument Setup:

-

Atmosphere: Set an inert atmosphere (e.g., nitrogen) with a flow rate of ~50 cm³/min.[3]

-

Heating Program:

-

Ramp from room temperature to ~700°C at a heating rate of 20°C/min. This will show mass loss from dehydration of salts (e.g., gypsum, ~140-160°C) and the primary decomposition of this compound (~330-520°C).[3]

-

(Optional) Switch the gas to a dynamic air atmosphere (~50 cm³/min) and continue heating to 1000°C. This stage will show the decomposition of calcium carbonate (formed from naphthenate decomposition) into calcium oxide, typically occurring above 650°C.[3]

-

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The distinct mass loss steps correspond to the decomposition of different components in the sample, allowing for their qualitative and sometimes quantitative assessment.[3]

Protocol: Evaluation of Inhibitors by Interfacial Rheology

The formation of a rigid gel at the oil-water interface is a critical step in naphthenate deposition.[13] Interfacial rheology measures the mechanical properties of this interface and is used to screen the effectiveness of chemical inhibitors.

-

System Setup: An interfacial rheometer (e.g., a drop shape analyzer) is used. An oil phase (e.g., a solvent containing a specific concentration of naphthenic acids and the inhibitor being tested) is brought into contact with an aqueous phase (a brine containing calcium ions at a controlled pH).[15]

-

Measurement: The instrument creates oscillations or deformations at the interface and measures the response, calculating the elastic (storage) and viscous (loss) moduli.

-

Analysis: Without an effective inhibitor, the reaction between naphthenic acids and calcium ions forms a strong gel, resulting in a rapid increase in the elastic modulus.[15] An effective inhibitor will delay the formation of this gel or result in a much weaker gel (lower elastic modulus), providing a quantitative measure of its performance.[15]

Reactivity and Safety

-

Flammability: this compound is a combustible material and should be kept away from heat, sparks, and open flames.[4][7]

-

Stability: It is generally stable under normal storage conditions but should be kept in tightly sealed containers to protect from moisture.[8][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition: When involved in a fire, it may emit toxic fumes, carbon monoxide, carbon dioxide, and metal oxides.[9]

-

Handling: Safe handling requires use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[9]

Conclusion

This compound is a chemically complex and industrially significant material. Its physical form can range from a viscous liquid to a solid powder, and its properties are dictated by the heterogeneous nature of the parent naphthenic acids. While it has niche applications as a drier and additive, its primary role in scientific research is related to the challenges it poses to the petroleum industry. Understanding its formation mechanism, which is intrinsically linked to pH changes in produced water, is key to developing mitigation strategies. Standardized experimental protocols, particularly those involving TGA and interfacial rheology, are crucial tools for characterizing deposits and screening the efficacy of chemical inhibitors designed to prevent its problematic precipitation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Energy Glossary [glossary.slb.com]

- 3. portalabpg.org.br [portalabpg.org.br]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound - Properties & Specifications [reinb-chemical.com]

- 6. This compound | C22H14CaO4 | CID 20138397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. americanelements.com [americanelements.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

- 16. AN INVESTIGATION ON THE FORMATION OF this compound FROM COMMERCIAL NAPHTHENIC ACID SOLUTIONS BY THERMOGRAVIMETRIC ANALYSIS | Moreira | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]

discovery and history of calcium naphthenate in petroleum science

An In-depth Technical Guide on the Discovery and History of Calcium Naphthenate in Petroleum Science

Introduction

Naphthenic acids are a complex group of cycloaliphatic carboxylic acids that are naturally present in many crude oils.[1][2] Their presence, particularly in acidic crudes with a high total acid number (TAN), can lead to significant operational challenges in the oil and gas industry.[3][4] One of the most critical issues is the formation of this compound, a problematic deposit that can cause blockages in pipelines, separators, and other production equipment, leading to flow assurance problems and production shutdowns.[5][6] This technical guide provides a comprehensive overview of the discovery, history, formation mechanisms, and characterization of this compound for researchers and scientists in the field of petroleum science.

This compound deposits are typically formed through the reaction of naphthenic acids in the crude oil with calcium ions present in the produced water.[7] These deposits are generally insoluble in both the oil and water phases and tend to accumulate at the oil-water interface as a sticky, solid, or sludge-like substance.[5][8] While sodium naphthenates are also formed and are known to stabilize emulsions, it is the calcium salts that are primarily responsible for the hard, intractable scales that pose a significant threat to production operations.[9]

Historical Perspective and Discovery

The operational issues caused by naphthenic acids have been recognized for a considerable time, initially in the context of naphthenic acid corrosion (NAC) in refinery equipment at elevated temperatures.[1][10] The problem of naphthenate deposits in production facilities, however, became more prominent with the development of fields producing heavier, more acidic crude oils.

Early instances of solids formation in process streams were reported in fields like the Gryphon field in the North Sea during the early 1990s (1993-1995), although these were not immediately fully characterized or mitigated.[3] Over time, as production from acidic crude reservoirs in regions like West Africa, Brazil, and China increased, the prevalence of these depositional problems grew.[3]

A pivotal moment in the understanding of these deposits was the "ARN acid discovery" in 2004.[11] Researchers Baugh, Wolf, Mediaas, and Vindstad characterized a this compound deposit and identified that a specific class of high molecular weight, tetraprotic naphthenic acids was predominantly responsible for the formation of these tenacious scales.[11][12] These acids, which became known as "ARN acids," have molecular weights in the range of 1227-1235 g/mol and possess four carboxylic acid groups.[11][12] This discovery shifted the focus from the bulk property of Total Acid Number (TAN) to the specific chemical nature of the acidic components in the crude oil, explaining why some crudes with high TAN did not form deposits, while others with lower TAN did.[12]

The Chemistry of this compound Formation

The formation of this compound is a multi-step process governed by the physicochemical conditions of the production system. The key factors include the presence of specific naphthenic acids, calcium ions in the brine, and a sufficiently high pH.

-

Depressurization and pH Increase : During crude oil production, as the fluids move from the high-pressure reservoir to lower-pressure surface facilities, dissolved carbon dioxide (CO₂) evolves from the produced water.[5][13] This loss of acidic CO₂ causes an increase in the pH of the brine.[3][13]

-

Dissociation of Naphthenic Acids : Naphthenic acids (represented as RCOOH) are weak acids. In the acidic environment of the reservoir, they remain largely in their protonated, oil-soluble form. As the pH of the co-produced water increases (typically to values greater than 6), the carboxylic acid groups deprotonate to form naphthenate anions (RCOO⁻).[5][8][13]

-

RCOOH ⇌ RCOO⁻ + H⁺

-

-

Reaction with Calcium Ions : The negatively charged naphthenate anions, which are surface-active, migrate to the oil-water interface.[14] Here, they react with divalent calcium ions (Ca²⁺) present in the formation water to form this compound (Ca(RCOO)₂).[5][7]

-

2RCOO⁻ + Ca²⁺ → Ca(RCOO)₂

-

-

Precipitation and Deposition : this compound, particularly that formed from high molecular weight tetraprotic acids, is insoluble in both oil and water and precipitates at the interface.[8][9] This initial precipitate can form an interfacial gel, which can then grow and agglomerate, trapping other materials such as asphaltenes, resins, and inorganic scales, to form the hard deposits observed in production facilities.[6][11]

The logical relationship between the contributing factors and the final deposition is visualized in the diagram below.

Caption: Logical flow diagram illustrating the key factors and processes leading to this compound deposition.

Data Presentation

Quantitative data is crucial for assessing the risk of this compound formation in a given oilfield. The following tables summarize key parameters.

Table 1: Typical Fluid Properties Associated with this compound Formation

| Parameter | Threshold/Typical Range | Significance | Source(s) |

| Crude Oil Properties | |||

| Total Acid Number (TAN) | > 0.5 mg KOH/g | Indicates acidic crude, but not a definitive predictor alone. | [3][4] |

| API Gravity | 22-23 °API (Example) | Heavier crudes are often more acidic. | [3] |

| ARN Acid Concentration | 0.6 to 3.6 ppm | Key indicator of the potential for hard deposit formation. | [9] |

| Produced Water Properties | |||

| pH | > 6.0 | pH increase is the primary trigger for acid dissociation. | [13] |

| Calcium Ion (Ca²⁺) Conc. | > 100 mg/L (Example) | Essential reactant for this compound formation. | [13] |

| Naphthenic Acid Properties | |||

| General Formula | CₙH₂ₙ₊₂O₂ | Describes a wide range of carboxylic acids. | [2] |

| ARN Acid Molecular Weight | ~1230 g/mol | High molecular weight leads to insoluble calcium salts. | [3][12] |

| ARN Acid Structure | Tetraprotic (4 COOH groups) | Multiple acid sites enhance reactivity with calcium. | [9][12] |

Experimental Protocols

The study of this compound involves a range of analytical and simulation techniques. Detailed methodologies for key experiments are provided below.

Protocol: Total Acid Number (TAN) Measurement (ASTM D664)

Objective: To quantify the acidity of a crude oil sample.

Methodology:

-

Sample Preparation: A known weight of the crude oil sample is dissolved in a titration solvent (typically a mixture of toluene (B28343), isopropanol, and a small amount of water).

-

Titration: The solution is titrated with a standardized alcoholic potassium hydroxide (B78521) (KOH) solution.

-

Endpoint Detection: The titration is monitored potentiometrically using a pH electrode. The endpoint is taken as the buffer inflection point on the titration curve, or a specified pH value.

-

Calculation: The TAN, expressed in mg of KOH required to neutralize 1 gram of oil, is calculated from the volume of KOH titrant used.

Protocol: Characterization of Naphthenate Deposits by FTIR

Objective: To identify the functional groups present in a deposit sample to confirm the presence of this compound.

Methodology:

-

Sample Preparation: The deposit is first isolated from the oil and water phases. It is then washed with a solvent like acetone (B3395972) or toluene to remove any residual crude oil and dried.[5]

-

Analysis: A small amount of the cleaned, dried deposit is analyzed using a Fourier-Transform Infrared (FTIR) Spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Interpretation: The resulting infrared spectrum is analyzed for characteristic absorption bands. A strong band in the region of 1540-1580 cm⁻¹ is indicative of the asymmetric stretching of the carboxylate group (COO⁻) complexed with a metal ion (calcium), confirming the presence of a metal naphthenate.[8]

Protocol: Simulated this compound Deposition (Bottle Test)

Objective: To visually assess the potential for naphthenate deposition and evaluate the performance of chemical inhibitors.

Methodology:

-

Reagent Preparation:

-

Oil Phase: A sample of the problematic crude oil or a synthetic oil (e.g., toluene) containing extracted naphthenic acids is prepared.[3][5]

-

Aqueous Phase: A synthetic brine is prepared with a known concentration of calcium chloride (CaCl₂) and buffered to a specific pH (e.g., pH > 6).[14]

-

Inhibitor: If testing an inhibitor, it is added to the oil or water phase at a specified concentration.

-

-

Procedure:

-

Equal volumes of the oil and aqueous phases are added to a glass bottle.[5]

-

The bottle is sealed and shaken vigorously for a set period (e.g., overnight) to ensure thorough mixing and reaction at the interface.[5]

-

The mixture is then allowed to stand or is centrifuged to accelerate phase separation.[5]

-

-

Evaluation: The oil-water interface is visually inspected for the formation of precipitate, emulsion, or a solid/gel-like pad. The clarity of the water phase and the quality of the oil-water separation are also noted and compared against a blank sample without an inhibitor.[5]

The workflow for identifying and characterizing a potential this compound deposit is outlined in the diagram below.

Caption: Experimental workflow for the identification and characterization of this compound deposits from field samples.

Conclusion

The discovery and subsequent scientific investigation of this compound, particularly the identification of ARN acids as the primary culprit, represent a significant advancement in petroleum science. Understanding the historical context and the detailed chemical mechanisms of its formation is essential for developing effective mitigation strategies. The transition from viewing the problem as a simple function of crude oil acidity (TAN) to a more nuanced understanding of the specific molecular structures involved has enabled a more targeted approach to prediction, analysis, and chemical inhibition. The experimental protocols outlined in this guide provide a framework for the continued study of this complex flow assurance challenge, ensuring that operators can better anticipate and manage the risks associated with producing acidic crude oils.

References

- 1. Naphthenic acid - Wikipedia [en.wikipedia.org]

- 2. cec.org [cec.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Naphthenate inhibitors and dissolvers | SLB [slb.com]

- 7. researchgate.net [researchgate.net]

- 8. portalabpg.org.br [portalabpg.org.br]

- 9. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. onepetro.org [onepetro.org]

An In-depth Technical Guide on the Environmental Impact of Calcium Naphthenate in Oil Spills

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium naphthenate, a metal soap formed from the reaction of naphthenic acids in crude oil with calcium ions in seawater, plays a critical role in the environmental impact of oil spills.[1] These compounds are major contributors to the formation of highly stable and persistent water-in-oil emulsions, commonly known as "mousse".[1][2] Insoluble in both oil and water, calcium naphthenates accumulate at the oil-water interface, acting as surfactants that stabilize these emulsions and complicate cleanup efforts.[1] Beyond their physical effects on oil weathering, the constituent naphthenic acids (NAs) exhibit significant toxicity to a wide range of aquatic organisms.[3][4] The mechanisms of toxicity are complex, involving disruption of mitochondrial function, induction of oxidative stress, and damage to cell membranes.[3][5] This guide provides a comprehensive overview of the formation, environmental fate, and toxicological impact of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and risk assessment.

Introduction

Naphthenic acids (NAs) are a complex class of acyclic and cycloaliphatic carboxylic acids that are natural constituents of crude oil.[3][6] During an oil spill, the mixing of crude oil with seawater, which is rich in divalent cations like calcium (Ca²⁺), creates conditions ripe for the formation of metal carboxylates.[7] Calcium naphthenates are particularly problematic due to their surfactant properties and insolubility, which lead to the stabilization of emulsions.[1] These emulsions increase the volume and persistence of the slick, alter its physical properties, and enhance its environmental impact. While the focus is often on the physical challenges they pose, the underlying toxicity of the naphthenic acid components warrants significant attention from toxicologists and environmental scientists. Understanding these mechanisms is also relevant to drug development professionals interested in pathways of cellular disruption and toxicity.

Formation and Role in Emulsion Stability

This compound formation is a pH-dependent process. As crude oil interacts with seawater, a decrease in pressure can lead to the release of CO₂, causing an increase in the pH of the surrounding water.[6][8] This pH shift (typically to values greater than 6) promotes the dissociation of naphthenic acids (RCOOH) into naphthenates (RCOO⁻), which then react with dissolved calcium ions to precipitate as this compound.[8][9]

These precipitates accumulate at the oil-water interface, forming a rigid film that prevents oil droplets from coalescing.[1][10] This stabilization is particularly enhanced by the presence of specific high-molecular-weight, tetraprotic naphthenic acids (often called ARN acids), which can form robust, insoluble films with calcium ions.[10][11] The resulting water-in-oil emulsions can be further stabilized by interactions with other crude oil components like asphaltenes.[2][7]

Ecotoxicological Effects

The toxicity associated with this compound is primarily attributed to the naphthenic acid fraction. NAs are known to be acutely and chronically toxic to a wide range of aquatic life, including bacteria, algae, invertebrates, and fish.[3][12] The toxicity varies depending on the specific composition of the NA mixture, molecular size, and structure.[4]

Quantitative Toxicity Data

The following table summarizes key toxicity endpoints for naphthenic acids from various studies. It is important to note that these studies often use complex mixtures of NAs derived from oil sands process-affected water (OSPW) or commercial sources, which serve as proxies for the acids involved in oil spills.

| Species | Endpoint | Concentration | Exposure Duration | Reference |

| Pimephales promelas (Fathead Minnow) | 96-h LL₅₀ | 9.0 mg/L | 96 hours | [12] |

| Daphnia magna (Water Flea) | 48-h EL₅₀ | 24 mg/L | 48 hours | [12] |

| Pseudokirchneriella subcapitata (Green Algae) | 72-h EL₅₀ | 46 mg/L | 72 hours | [12] |

| Vibrio fischeri (Bacteria) | 15-min EL₅₀ | 29 mg/L | 15 minutes | [12] |

| Silurana tropicalis (Frog Embryo) | Sub-lethal Effects (edema, gut/cardiac abnormalities) | 2 mg/L | 4 days | [5] |

| Heterosigma akashiwo (Marine Algae) | Inhibition of Population Growth | 8-16 mg/L | 96 hours | [13] |

| Heterosigma akashiwo (Marine Algae) | Hormesis (Growth Promotion) | 0.5-4 mg/L | 96 hours | [13] |

| Rat (Wistar) | Acute Hepatotoxicity (Pericholangitis) | 300 mg/kg (oral) | Single Dose | [14][15] |

| Rat (Wistar) | Sub-chronic Effects (Elevated Amylase, Hypocholesterolemia) | 60 mg/kg/day (oral) | 90 days | [14][15] |

LL₅₀: Lethal Loading 50; EL₅₀: Effective Loading 50. Loading rates are used for poorly soluble mixtures.

Mechanisms of Toxicity

Research into the toxic mechanisms of naphthenic acids points to multiple modes of action at the cellular and subcellular levels. The primary mechanism is believed to be nonpolar narcosis, but more specific and damaging pathways have been identified.[5][12]

Key toxicological pathways include:

-

Mitochondrial Disruption: Naphthenic acids can act as uncouplers of oxidative phosphorylation and inhibitors of the electron transport system in mitochondria. This disruption impairs cellular energy production.[3]

-

Oxidative Stress: The inhibition of mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS).[3] This surge in ROS causes oxidative stress, leading to cellular damage.[5]

-

Membrane Integrity: As carboxylic acids, NAs can interfere with the integrity of cellular membranes, affecting transport processes and overall cell function.[5] Transcriptomic analyses have revealed the downregulation of ATP-binding cassette (ABC) transporter complexes upon exposure to NAs.[16]

-

Metabolic and Endocrine Disruption: Studies have shown that NAs can alter metabolic processes and disrupt endocrine signaling, leading to effects like hypocholesterolemia and aberrant glycogen (B147801) accumulation in mammals.[14][15][17]

The following diagram illustrates the proposed signaling pathway for naphthenic acid-induced mitochondrial toxicity.

Experimental Protocols

Accurate assessment of this compound and its constituent acids requires robust analytical and toxicological methodologies.

Protocol: Extraction and Analysis of Naphthenic Acids from Water

This protocol outlines a common method for analyzing NAs in environmental water samples, adapted from established procedures.[18][19]

-

Sample Collection & Preservation: Collect water samples in amber glass bottles. Preserve by acidifying to a pH < 2 with sulfuric acid and store at 4°C.

-

Liquid-Liquid Extraction (LLE):

-

Take a 1 L water sample and adjust the pH to 2.0 using HCl.

-

Transfer to a separatory funnel and add 50 mL of dichloromethane (B109758) (DCM).

-

Shake vigorously for 2 minutes, periodically venting pressure.

-

Allow layers to separate and collect the organic (DCM) layer.

-

Repeat the extraction twice more with fresh 50 mL aliquots of DCM.

-

Combine the three DCM extracts.

-

-

Cleanup and Derivatization:

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

To form volatile esters for GC analysis, add a derivatizing agent (e.g., BSTFA or convert to methyl esters with BF₃-methanol).

-

-

Instrumental Analysis:

-

Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS).[19]

-

Alternatively, high-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide detailed compositional information without derivatization.[18] High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is also used for direct analysis of NAs in aqueous solutions.[20]

-

The following diagram illustrates the analytical workflow.

Protocol: Mitochondrial Respiration Assay

This protocol is based on methods used to assess the impact of NAs on mitochondrial function in aquatic organisms like rainbow trout.[3]

-

Mitochondria Isolation:

-